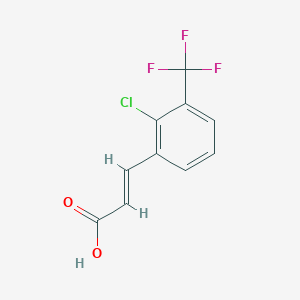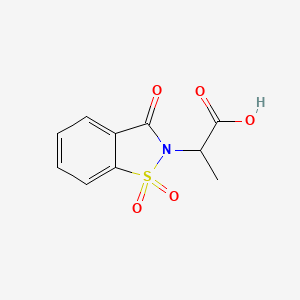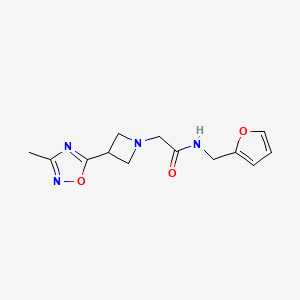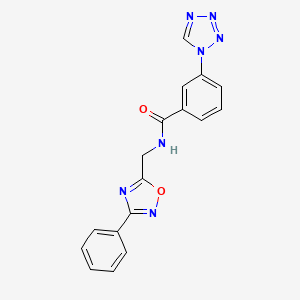![molecular formula C15H14N2S2 B2455480 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine CAS No. 890959-49-6](/img/structure/B2455480.png)
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine, also known as MTB, is a compound that belongs to the class of benzo[d]thiazole derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
Target of Action
The primary target of 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a major role in the replication of the HIV-1 virus, making it a key target for antiviral drugs .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This prevents the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus. By blocking this step, the compound prevents the virus from multiplying and spreading.
Result of Action
The inhibition of the RT enzyme by this compound results in a decrease in the replication of the HIV-1 virus . This can lead to a reduction in viral load and potentially slow the progression of HIV-1 infection.
実験室実験の利点と制限
One of the major advantages of using 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various types of cancer cells, making it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine. One of the most promising directions is to further investigate the mechanism of action of this compound. Understanding the molecular targets and signaling pathways involved in the anticancer activity of this compound can help identify potential therapeutic targets for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for maximum therapeutic efficacy. Finally, research is needed to investigate the potential use of this compound in combination with other anticancer agents to enhance its therapeutic activity.
合成法
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine can be synthesized using a variety of methods. One of the most common methods involves the reaction of p-toluidine with 2-bromo-4-methylthiobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to obtain this compound.
科学的研究の応用
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis.
特性
IUPAC Name |
N-(4-methylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-6-8-11(9-7-10)16-15-17-14-12(18-2)4-3-5-13(14)19-15/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMGWSXSAADGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2455399.png)







![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)


![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)

